molecular formula C18H14F3N3O2 B2504538 3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338959-77-6

3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B2504538
CAS No.: 338959-77-6
M. Wt: 361.324
InChI Key: IZCHCNOCQIBYFK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile is a complex organic compound with the molecular formula C18H14F3N3O2. It is known for its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a dimethylamino group.

Scientific Research Applications

3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The future applications of TFMP derivatives, including this compound, are expected to be discovered in various fields, given the unique properties of the fluorine atom and the pyridine moiety . Several TFMP derivatives are used in the pharmaceutical and veterinary industries, and many candidates are currently undergoing clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Phenoxy Group: The phenoxy group is attached to the pyridine ring through nucleophilic substitution reactions.

    Addition of the Dimethylamino Group: The dimethylamino group is introduced through a reaction with dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridine ring contributes to its aromaticity and potential for interactions with biological targets .

Properties

IUPAC Name

3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-24(2)8-7-16(25)12-3-5-14(6-4-12)26-17-9-13(18(19,20)21)11-23-15(17)10-22/h3-9,11H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCHCNOCQIBYFK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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